4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride
Description
4-Chloro-2-oxo-2H-chromene-3-sulfonyl chloride (CAS 18633-79-9) is a sulfonylated coumarin derivative with the molecular formula C₉H₄Cl₂O₄S and a molecular weight of 279.10 g/mol . Its structure features a coumarin backbone (2-oxo-2H-chromene) substituted with a chlorine atom at position 4 and a sulfonyl chloride (-SO₂Cl) group at position 3. This compound is commercially available in varying quantities (50–500 mg) and is utilized in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of the sulfonyl chloride group .
Properties
IUPAC Name |
4-chloro-2-oxochromene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O4S/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)16(11,13)14/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBIIPARTPJPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride typically involves the chlorination of 2-oxo-2H-chromene-3-sulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction mixture is usually refluxed to ensure complete chlorination, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonic acids.
Formation of Sulfonamides
Reaction with aminophenol in dioxane yields 4-butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide :
Conditions:
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Reactants: Aminophenol (1 eq), Et₃N (catalyst), HCl
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Temperature: 92°C (water bath)
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Yield: 75%
Spectral Confirmation
Reaction with Malononitrile
In ethanol with triethylamine, the sulfonyl chloride reacts with malononitrile to form 2-(2-oxo-2H-chromene-6-sulfonyl)malononitrile :
Conditions:
-
Reactants: Malononitrile (1 eq), Et₃N
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Temperature: Reflux (3 h)
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Yield: 72%
Hydrazine Addition
Reaction with phenylhydrazine in ethanol and ethyl chloride produces 4-butylamino-5-ethyl-2-oxo-7-(N'-phenyl-hydrazino)-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide :
Conditions:
-
Reactants: Phenylhydrazine, AlCl₃
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Temperature: Room temperature
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Yield: 80%
Key Data
Cyclocondensation Reactions
The compound participates in cyclization with cyanoacetic acid hydrazide to form pyrazole derivatives :
Example Reaction:
Product: N'-(2-Cyanoacetyl)-2-oxo-2H-chromene-6-sulfonohydrazide
Conditions:
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Reactants: Cyanoacetic acid hydrazide (1 eq), Et₃N
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Temperature: Reflux (3 h)
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Yield: 68%
Characterization
Stability and Reactivity
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Hydrolysis: Reacts with water to form 4-chloro-2-oxo-2H-chromene-3-sulfonic acid.
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Thermal Stability: Decomposes above 300°C without melting.
Scientific Research Applications
Synthetic Routes
- Chlorination : The reaction is performed under reflux conditions to ensure complete chlorination.
- Purification : The product is purified via recrystallization or column chromatography.
Organic Synthesis
4-Chloro-2-oxo-2H-chromene-3-sulfonyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including:
- Pharmaceuticals : It plays a crucial role in developing new drugs due to its ability to react with nucleophilic amino acid residues in proteins.
- Agrochemicals : The compound is utilized in the formulation of pesticides and herbicides .
The compound exhibits diverse biological activities, making it valuable in medicinal chemistry. Key areas of research include:
Antibacterial Activity
Recent studies have shown that derivatives of this compound possess significant antibacterial properties. For example:
- Compounds synthesized from 4-chloro-2-oxo-2H-chromene derivatives demonstrated efficacy against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with minimum inhibitory concentrations comparable to standard antibiotics .
Cytotoxicity and Antitumor Activity
Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses reveal that modifications to the chromene structure can enhance antitumor activity .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions .
Industrial Applications
In addition to its research applications, this compound is employed in industrial settings:
- Dyes and Pigments Production : The compound's unique chemical structure allows it to be used in synthesizing dyes and pigments for textiles and coatings.
- Specialty Chemicals : It is involved in producing various specialty chemicals that require high reactivity .
Case Study 1: Antibacterial Derivatives
A series of chromene sulfonamide hybrids were synthesized, leading to compounds with enhanced antibacterial efficacy. These compounds were tested against several bacterial strains, demonstrating significant bactericidal activity .
Case Study 2: Antitumor Agents
Research focused on synthesizing new derivatives from chromenone led to compounds with promising antitumor properties. These were evaluated against multiple cancer cell lines, showing varying degrees of cytotoxicity depending on structural modifications .
Mechanism of Action
The mechanism of action of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophilic groups such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic amino acid residues, thereby altering their function .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural uniqueness of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride lies in its combination of a coumarin core with chlorine and sulfonyl chloride substituents. Below is a comparison with two analogous coumarin derivatives:
Key Differences :
- Functional Groups : The sulfonyl chloride group (-SO₂Cl) in the target compound contrasts with the carboxylate ester (-COO-) in the phenyl derivative. The former is highly reactive in substitution reactions, while the latter is more stable and linked to bioactivity .
Reactivity Comparison :
- Sulfonyl chlorides undergo facile reactions with amines or alcohols to form sulfonamides or sulfonate esters, whereas carboxylate esters require harsher conditions for hydrolysis .
Biological Activity
4-Chloro-2-oxo-2H-chromene-3-sulfonyl chloride is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties, as well as its potential applications in drug development.
This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity with nucleophilic amino acid residues in proteins. This property makes it a valuable intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance:
- Synthesis of Derivatives : A series of chromene sulfonamide hybrids were synthesized, with varying functional groups affecting their biological activity. Compounds with phenyl acetoamide groups showed enhanced antibacterial efficacy compared to those with 2-amino-3-cyano groups .
- Testing Against Bacteria : Several studies reported the antibacterial activity of synthesized derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For example, compounds derived from 4-chloro-chromen-2-one displayed bactericidal activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
Cytotoxicity and Apoptosis
The cytotoxic effects of this compound derivatives have also been evaluated:
- Cell Viability Studies : Research indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- Mechanistic Studies : Some derivatives were shown to inhibit pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory conditions. The mechanism often involves modulation of signaling pathways related to inflammation .
Data Table: Biological Activity Summary
Case Studies
- Antibacterial Evaluation : A study synthesized several derivatives from 4-chloro-chromen-2-one and tested them against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial potency, suggesting a structure–activity relationship that warrants further investigation .
- Cytotoxicity Assessment : In a separate study, the cytotoxic effects of various chromene derivatives were assessed on both cancerous and non-cancerous cell lines. The findings revealed promising candidates for further development as anticancer agents due to their selective toxicity profiles .
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride, and how do reaction conditions influence yield?
Answer: The compound is synthesized via sulfonation of 4-chloro-2-oxo-2H-chromene intermediates. A representative method involves reacting 4-hydroxy-2-oxo-2H-chromene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 8:2) to isolate the sulfonyl chloride . Key variables affecting yield include stoichiometry of sulfonating agents, reaction time (optimized at 2–4 hours), and careful exclusion of moisture. Contamination by sulfonic acid byproducts is mitigated by using anhydrous phosphoryl chloride (POCl₃) as a desiccant .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the chromene scaffold and sulfonyl chloride functionality. The sulfonyl group appears as a singlet in ¹³C NMR (~115 ppm for SO₂Cl₂) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. NIST databases provide reference spectra for validation .
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N/S/Cl ratios .
Q. How should researchers handle and store this compound to ensure stability?
Answer: The sulfonyl chloride is moisture-sensitive and hydrolyzes to sulfonic acid in humid conditions. Storage under inert gas (argon/nitrogen) at –20°C in amber glass vials is recommended. Handling requires anhydrous solvents (e.g., dry DCM) and gloveboxes for weighing. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods due to its corrosive nature .
Q. What solvents and reaction conditions are compatible with its reactivity?
Answer: Polar aprotic solvents (DCM, THF, DMF) are ideal for nucleophilic substitutions (e.g., aminations). Protic solvents (water, alcohols) induce hydrolysis, forming sulfonic acids. Reactions with amines proceed at –10°C to room temperature, with yields dependent on base selection (e.g., triethylamine vs. pyridine) .
Q. How can researchers verify the absence of common impurities?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect residual starting materials or sulfonic acid byproducts .
- TLC : Silica plates (Rf ~0.5 in hexane:ethyl acetate 7:3) highlight unreacted chromene precursors.
- IR Spectroscopy : Absence of –OH stretches (3400 cm⁻¹) confirms no hydrolyzed products .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during sulfonation of chromene derivatives?
Answer: Sulfonation may occur at the 3- or 6-position of the chromene scaffold due to electronic effects. Computational DFT studies reveal that electron density at the 3-position (via resonance stabilization) favors sulfonyl chloride formation. Competing 6-sulfonation arises from steric hindrance in bulky derivatives. Kinetic studies (monitored by in-situ ¹H NMR) show that excess chlorosulfonic acid shifts selectivity toward the 3-position .
Q. How can crystallography resolve ambiguities in molecular conformation?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 refines bond lengths and angles. For example, the dihedral angle between the chromene ring and sulfonyl group (~85°) confirms non-planarity, impacting reactivity. Data collection at 135 K minimizes thermal motion artifacts. Disordered solvent molecules are resolved via SQUEEZE in PLATON .
Q. What strategies mitigate data contradictions in reaction optimization studies?
Answer:
- Design of Experiments (DoE) : Taguchi or Box-Behnken models optimize variables (temperature, solvent, catalyst).
- In-Situ Monitoring : ReactIR tracks sulfonyl chloride formation, identifying transient intermediates.
- Cross-Validation : Compare HPLC purity with elemental analysis to resolve discrepancies between synthetic batches .
Q. How does computational modeling predict regioselectivity in downstream derivatization?
Answer: Docking studies (AutoDock Vina) assess interactions between the sulfonyl chloride and target enzymes (e.g., serine proteases). MD simulations (AMBER) evaluate conformational stability of derivatives. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding functionalization at the sulfonyl group or chromene oxygen .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Answer:
- Low Yield in Scale-Up : Microfluidic reactors improve heat/mass transfer during exothermic sulfonation.
- Byproduct Formation : Flow chemistry with in-line scavengers (e.g., polymer-bound amines) removes excess SO₂Cl₂.
- Moisture Sensitivity : Encapsulation in cyclodextrins or ionic liquid matrices enhances stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
